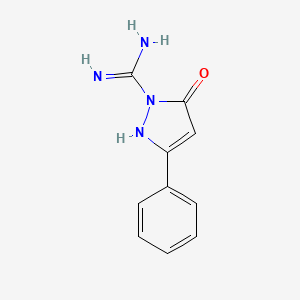

![molecular formula C16H14N4O3S B2861966 2-(benzo[d][1,3]dioxol-5-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide CAS No. 2034533-63-4](/img/structure/B2861966.png)

2-(benzo[d][1,3]dioxol-5-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

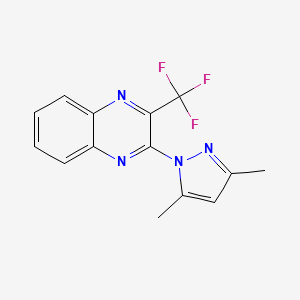

The compound contains several functional groups including a benzodioxole, a thiophene, and a triazole. Benzodioxole is a type of aromatic organic compound that is a fusion of benzene and 1,3-dioxole . Thiophene is a heterocyclic compound with the formula C4H4S, and triazole is a class of five-membered ring compounds with three nitrogen atoms in the ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzodioxole and thiophene rings are aromatic and planar, while the triazole ring introduces nitrogen atoms that can participate in hydrogen bonding .Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the chemical reactions this compound might undergo. The presence of the benzodioxole, thiophene, and triazole rings could make it reactive towards electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure. For example, the presence of the aromatic rings and the nitrogen atoms might make it relatively polar, affecting its solubility in different solvents .Applications De Recherche Scientifique

Antitumor Activity

Research on derivatives with structural similarities to 2-(benzo[d][1,3]dioxol-5-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide has demonstrated potential antitumor activities. For instance, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, containing different heterocyclic ring systems synthesized using 2-(4-aminophenyl)benzothiazole as a pharmacophoric group, were screened for their antitumor activity in vitro. This study revealed compounds with considerable anticancer activity against some cancer cell lines, highlighting the potential therapeutic applications of such compounds in oncology (Yurttaş, Tay, & Demirayak, 2015).

Synthesis of Heterocycles

Another significant application is in the synthesis of diverse heterocyclic compounds, which are crucial in pharmaceutical research for the development of new drugs. For example, thioureido-acetamides have been utilized in various heterocyclic syntheses through one-pot cascade reactions. This approach demonstrates excellent atom economy and leads to the formation of valuable heterocycles such as 2-iminothiazoles, thioparabanic acids, and imidazo[1,2-c]pyrimidines, among others. These processes underline the versatility and efficiency of using such acetamide derivatives in creating pharmacologically relevant structures (Schmeyers & Kaupp, 2002).

Antibacterial and Antifungal Activities

Compounds structurally related to 2-(benzo[d][1,3]dioxol-5-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide have shown promising antibacterial and antifungal activities. A study focusing on the ultrasound synthesis and characterization of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus reported significant reductions in reaction times with comparably higher yields under ultrasound irradiation. These newly synthesized 1,2,3-triazoles were evaluated for their antimicrobial activity against various gram-positive, gram-negative bacteria, and fungal strains, displaying promising antimicrobial activities at low minimum inhibition concentrations (Rezki, 2016).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-N-[(1-thiophen-2-yltriazol-4-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3S/c21-15(7-11-3-4-13-14(6-11)23-10-22-13)17-8-12-9-20(19-18-12)16-2-1-5-24-16/h1-6,9H,7-8,10H2,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPNBQJECGLWEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CC(=O)NCC3=CN(N=N3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzo[d][1,3]dioxol-5-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-(6-chloro-2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2861884.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2861889.png)

![1-[4-(Adamantan-1-yl)phenoxy]-3-(cyclopentylamino)propan-2-ol hydrochloride](/img/structure/B2861891.png)

![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-(p-tolylthio)butanamide](/img/structure/B2861893.png)

![Ethyl 1-[[3-(4-amino-1,2,5-oxadiazol-3-yl)triazol-4-yl]methyl]piperidine-4-carboxylate](/img/structure/B2861900.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2861902.png)

![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide](/img/structure/B2861905.png)